4-[(Pyridin-4-ylmethyl)carbamoyl]phenyl acetate
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Overview
Description
4-[(Pyridin-4-ylmethyl)carbamoyl]phenyl acetate is an organic compound that features a pyridine ring attached to a phenyl group through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-4-ylmethyl)carbamoyl]phenyl acetate typically involves the reaction of 4-aminomethylpyridine with phenyl chloroformate under basic conditions to form the intermediate 4-[(Pyridin-4-ylmethyl)carbamoyl]phenyl chloroformate. This intermediate is then reacted with acetic acid to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Pyridin-4-ylmethyl)carbamoyl]phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with nucleophiles replacing hydrogen atoms on the pyridine ring.
Scientific Research Applications
4-[(Pyridin-4-ylmethyl)carbamoyl]phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-4-ylmethyl)carbamoyl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Pyridin-4-ylmethyl)carbamoyl]phenylboronic acid
- 4-[(Pyridin-4-ylmethyl)carbamoyl]phenylamine
Uniqueness
4-[(Pyridin-4-ylmethyl)carbamoyl]phenyl acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
[4-(pyridin-4-ylmethylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C15H14N2O3/c1-11(18)20-14-4-2-13(3-5-14)15(19)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
XXALPHVBPUIFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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